5beta-Dihydrotestosterone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5beta-Dihydrotestosteron beinhaltet die Wirkung von 5beta-Reduktase-Enzymen, die Testosteron in seine 5beta-reduzierte Form umwandeln . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Leber- oder Knochenmarksextrakten, in denen das Enzym natürlich vorhanden ist.

Industrielle Produktionsmethoden: Die industrielle Produktion von 5beta-Dihydrotestosteron ist nicht weit verbreitet, wahrscheinlich aufgrund seiner begrenzten direkten Anwendungen. Es kann in einem Labor unter Verwendung enzymatischer Umwandlungsmethoden unter Verwendung von 5beta-Reduktase synthetisiert werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5beta-Dihydrotestosteron unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Reduktion: Enzyme wie 3alpha- und 3beta-Hydroxysteroiddehydrogenase.

Oxidation: Enzyme wie 17beta-Hydroxysteroiddehydrogenase.

Hauptprodukte:

Reduktionsprodukte: 3alpha,5beta-Androstandiol und 3beta,5beta-Androstandiol.

Oxidationsprodukte: Etiocholanolon und Epietiocholanolon.

Wissenschaftliche Forschungsanwendungen

Vasodilatory Effects

Mechanism of Action

5β-DHT has been shown to induce vasodilation through direct actions on smooth muscle cells. Research indicates that it relaxes rat aorta by blocking voltage- and receptor-dependent calcium channels, which limits the availability of extracellular calcium necessary for muscle contraction. This mechanism is distinct from that of its isomer, 5α-DHT, which primarily exhibits genomic effects .

Research Findings

- In studies involving isolated aortic rings, 5β-DHT demonstrated a concentration-dependent relaxation effect on contractions induced by noradrenaline and potassium chloride, with a stronger effect observed on potassium-induced contractions .

- The compound's ability to act as an endogenous calcium channel blocker suggests potential therapeutic applications in conditions characterized by vascular dysfunction .

Androgenic Activity

Role in Androgen-Sensitive Tissues

5β-DHT serves as a potent androgenic agonist in various tissues, including the prostate and skin. It is crucial for the development and function of androgen-sensitive organs. The compound's intracellular concentrations are more relevant than circulating levels for mediating androgenic effects .

Clinical Implications

- Benign Prostatic Hyperplasia (BPH) : 5β-DHT is implicated in the pathophysiology of BPH. Inhibition of its synthesis through 5α-reductase inhibitors can reduce prostate size and alleviate urinary symptoms associated with BPH .

- Testosterone Replacement Therapy (TRT) : Elevated levels of 5β-DHT have been observed in men undergoing TRT, raising questions about its role in promoting or mitigating androgenic effects in target tissues .

Therapeutic Applications

Potential Uses in Medicine

The vasodilatory properties of 5β-DHT open avenues for its use in treating cardiovascular diseases. Its ability to modulate calcium influx could be beneficial in managing conditions like hypertension or heart failure .

Case Studies and Clinical Trials

- A study evaluating transdermal DHT gel treatment in older men with partial androgen deficiency indicated significant increases in serum DHT levels without adverse effects on prostate volume, suggesting a safe profile for long-term use .

- Further research is needed to establish comprehensive safety profiles and efficacy measures for 5β-DHT across different populations.

Comparative Analysis of Dihydrotestosterone Isomers

| Property | 5α-Dihydrotestosterone | 5β-Dihydrotestosterone |

|---|---|---|

| Potency as an Androgen | High | Moderate |

| Vasodilatory Effect | Moderate | High |

| Mechanism | Genomic | Non-genomic |

| Clinical Applications | BPH treatment | Potential cardiovascular therapy |

Wirkmechanismus

5beta-Dihydrotestosterone is notable for its lack of androgenic activity due to its unique molecular shape, resulting from the cis fusion of the A and B rings . It does not bind to the androgen receptor or binds very weakly, which is a key factor in its inactivity compared to 5alpha-dihydrotestosterone .

Vergleich Mit ähnlichen Verbindungen

5alpha-Dihydrotestosterone: Unlike 5beta-dihydrotestosterone, 5alpha-dihydrotestosterone binds strongly to the androgen receptor and is highly active.

Etiocholanolone: A metabolite of this compound with neurosteroid activity.

Uniqueness: this compound is unique due to its angular molecular shape and lack of androgenic activity, distinguishing it from other testosterone metabolites .

Biologische Aktivität

5beta-Dihydrotestosterone (5β-DHT) is a steroid hormone derived from testosterone, playing a significant role in various biological processes. This article delves into its biological activities, mechanisms of action, and implications in health and disease.

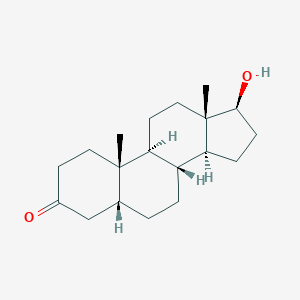

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 290.4403 g/mol

- Synonyms : 5-beta-DHT, 17β-hydroxyetiocholan-3-one, 5β-androstan-17β-ol-3-one

5β-DHT is characterized by its unique structure that differentiates it from its isomer, dihydrotestosterone (DHT), primarily through the orientation of the hydrogen atoms at the 5th carbon position. This structural difference influences its biological activity and receptor interactions.

5β-DHT acts primarily as an androgen, exerting its effects through androgen receptors (AR). Its mechanism includes:

- Androgen Receptor Activation : 5β-DHT binds to AR with high affinity, leading to transcriptional activation of genes involved in male sexual differentiation and secondary sexual characteristics.

- Neurosteroid Activity : Metabolites of 5β-DHT, such as 3α-androstanediol, exhibit AR-independent biological activity, influencing neurosteroid functions including mood regulation and cognitive processes .

Biological Activities

- Androgenic Effects :

- Cardiovascular Effects :

- Cell Proliferation :

Case Study 1: Impact on Prostate Health

A study explored the role of 5β-DHT in prostate health, revealing that elevated levels are associated with increased risk of BPH and prostate cancer. The research highlighted the importance of inhibiting 5α-reductase enzymes to manage these conditions effectively.

Case Study 2: Neurosteroid Functions

Research indicated that metabolites of 5β-DHT could modulate neurobehavioral functions. In animal models, administration of 3α-androstanediol resulted in improved cognitive performance and mood stabilization .

Comparative Analysis of Dihydrotestosterone Isomers

| Property | Dihydrotestosterone (DHT) | This compound (5β-DHT) |

|---|---|---|

| Binding Affinity to AR | High | High |

| Role in Hair Loss | Yes | Yes |

| Influence on Prostate Health | Yes | Yes |

| Neurosteroid Activity | Limited | Significant |

Pharmacological Implications

The pharmacological profile of 5β-DHT suggests potential therapeutic applications:

- Prostate Cancer Treatment : Inhibitors targeting the conversion of testosterone to DHT have been developed; however, understanding the role of 5β-DHT is crucial for developing more effective treatments.

- Mood Disorders : Given its neurosteroid properties, there is potential for utilizing 5β-DHT metabolites in treating mood disorders.

Eigenschaften

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14+,15+,16+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAWKQGWWIWPM-MISPCMORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022488 | |

| Record name | 5beta-Dihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5b-Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

571-22-2 | |

| Record name | 5β-Dihydrotestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-beta-Dihydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5beta-dihydrotestosterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5beta-Dihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etiocholan-17β-ol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5.BETA.-DIHYDROTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVX1G0C5VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5b-Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.